(R)-3-(Trifluoromethyl)morpholine hydrochloride

Catalog No.
S2890459
CAS No.
1430086-53-5
M.F
C5H9ClF3NO
M. Wt
191.58
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Trifluoromethyl)morpholine hydrochloride

CAS Number

1430086-53-5

Product Name

(R)-3-(Trifluoromethyl)morpholine hydrochloride

IUPAC Name

(3R)-3-(trifluoromethyl)morpholine;hydrochloride

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.58

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-10-2-1-9-4;/h4,9H,1-3H2;1H/t4-;/m1./s1

InChI Key

OHFRHIUJBMHGLQ-PGMHMLKASA-N

SMILES

C1COCC(N1)C(F)(F)F.Cl

Solubility

not available

(R)-3-(Trifluoromethyl)morpholine hydrochloride is a chemical compound characterized by its trifluoromethyl group attached to a morpholine ring. Its molecular formula is C5_5H9_9ClF3_3NO, and it has a molecular weight of approximately 201.58 g/mol. The compound is known for its unique structural properties, which include a morpholine backbone—a six-membered ring containing both oxygen and nitrogen atoms—substituted with a trifluoromethyl group, enhancing its lipophilicity and biological activity .

There is no current research available on the specific mechanism of action of (R)-3-(Trifluoromethyl)morpholine hydrochloride. However, its potential lies in its ability to be incorporated into drug molecules or act as a chiral auxiliary in organic synthesis, influencing the outcome of reactions [, ].

Asymmetric Catalysis

One area of research exploring the potential of (R)-3-(Trifluoromethyl)morpholine hydrochloride is in asymmetric catalysis. Asymmetric catalysis involves using chiral catalysts to selectively produce one enantiomer (mirror image) of a molecule over another. (R)-3-(Trifluoromethyl)morpholine hydrochloride, due to its chiral nature, may be investigated for its ability to act as a ligand (a molecule that binds to the central metal atom in a catalyst) in asymmetric reactions.

While there is currently limited published research directly demonstrating the use of (R)-3-(Trifluoromethyl)morpholine hydrochloride in asymmetric catalysis, some studies have explored related compounds with similar structures for their potential as catalysts or catalyst ligands. For instance, a 2013 study published in the journal Tetrahedron investigated the use of a structurally similar chiral ligand containing a trifluoromethyl group for asymmetric aldol reactions [].

(R)-3-(Trifluoromethyl)morpholine hydrochloride can participate in various organic reactions due to the presence of both the morpholine ring and the trifluoromethyl group. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the morpholine can act as a nucleophile, allowing the compound to react with electrophiles.
  • Deprotonation: The hydrochloride form can be deprotonated to yield the free base, which can further participate in reactions such as alkylation or acylation.
  • Formation of Derivatives: The trifluoromethyl group can undergo transformations such as reduction or substitution, leading to a variety of derivatives useful in medicinal chemistry .

The biological activity of (R)-3-(Trifluoromethyl)morpholine hydrochloride has garnered interest due to its potential pharmaceutical applications. It exhibits properties that may influence:

  • Neurokinin-1 Receptor Antagonism: Similar compounds have been implicated in the modulation of neurokinin receptors, which are involved in processes like pain perception and nausea.
  • Antiemetic Effects: The compound's structural features suggest potential use in preventing chemotherapy-induced nausea and vomiting, akin to other neurokinin-1 antagonists .

Several methods exist for synthesizing (R)-3-(Trifluoromethyl)morpholine hydrochloride:

  • Direct Trifluoromethylation: This method involves the introduction of the trifluoromethyl group into existing morpholine derivatives using reagents like trifluoromethyl iodide or other CF3_3 sources.
  • Ring Formation: Starting from appropriate amines and carbonyl compounds, morpholine rings can be formed through cyclization reactions followed by subsequent trifluoromethylation.
  • Hydrochloride Salt Formation: The free base can be converted to its hydrochloride form by treatment with hydrochloric acid .

(R)-3-(Trifluoromethyl)morpholine hydrochloride finds applications primarily in:

  • Pharmaceutical Development: As an intermediate in the synthesis of drugs targeting neurokinin receptors, particularly for antiemetic therapies.
  • Chemical Research: Utilized in studies investigating the effects of trifluoromethyl groups on biological activity and pharmacokinetics .

Research into the interactions of (R)-3-(Trifluoromethyl)morpholine hydrochloride with biological systems is ongoing. Key areas of study include:

  • Receptor Binding Affinity: Evaluating how well this compound binds to neurokinin-1 receptors compared to similar compounds.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems, which may influence its efficacy and safety profile .

Several compounds share structural similarities with (R)-3-(Trifluoromethyl)morpholine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(Trifluoromethyl)morpholineC5_5H8_8F3_3NOLacks hydrochloride salt; used in similar applications
(R)-2-(Trifluoromethyl)morpholineC5_5H9_9F3_3NODifferent position of trifluoromethyl substitution
(S)-3-(Trifluoromethyl)piperidineC5_5H8_8F3_3NPiperidine ring instead of morpholine

The uniqueness of (R)-3-(Trifluoromethyl)morpholine hydrochloride lies in its specific configuration and functional group positioning, which contribute to its distinct biological activity and potential therapeutic applications .

Dates

Modify: 2024-04-14

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